REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH2:10]=[O:11].C(N(CC)CC)C.[O:19]1CCOC[CH2:20]1>O>[OH:19][CH2:20][C:2]([CH2:10][OH:11])([C:3](=[O:4])[CH3:5])[C:1]([O:7][CH2:8][CH3:9])=[O:6]
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Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
57 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
37.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the side products were extracted with toluene (3×600 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was evaporated at 35° C. to one fourth of the initial volume
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×900 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(C(=O)OCC)(C(C)=O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |